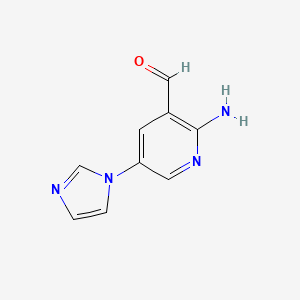











|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5](I)=[CH:4][N:3]=1.[NH:11]1[CH:15]=[CH:14][N:13]=[CH:12]1.CN(C)[C@@H]1CCCC[C@H]1N.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CS(C)=O.[Cu](I)I.C1(C)C=CC=CC=1>[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([N:11]2[CH:15]=[CH:14][N:13]=[CH:12]2)=[CH:4][N:3]=1 |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=C1C=O)I
|
|
Name
|
|
|
Quantity
|
24 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
51.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN([C@H]1[C@@H](CCCC1)N)C
|
|
Name
|
|
|
Quantity
|
523.8 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
69.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
filled microwave vessel
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is irradiated with microwaves for 2 hours at 150° C
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
|
Type
|
ADDITION
|
|
Details
|
Water/ethyl acetate is added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted a further 2× with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C=C1C=O)N1C=NC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |